![molecular formula C19H12F3N3O3S B2395130 2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251578-18-3](/img/structure/B2395130.png)
2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H12F3N3O3S and its molecular weight is 419.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the pyrido[2,3-e][1,2,4]thiadiazine class of compounds, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanism of action, and therapeutic potential.
- Molecular Formula : C16H12F3N5O2S
- Molecular Weight : 367.36 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyrido-thiadiazine core.
- Introduction of the difluorobenzyl and fluorophenyl substituents through nucleophilic aromatic substitution or coupling reactions.
- Finalization through oxidation and purification processes to yield the target compound in high purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrido[2,3-e][1,2,4]thiadiazines exhibit significant antimicrobial properties. For instance:
- A related compound was shown to inhibit bacterial growth with minimum inhibitory concentrations (MICs) in the low micromolar range against various strains of Staphylococcus aureus and Escherichia coli .
- The presence of fluorine atoms in the structure enhances lipophilicity and bioactivity against microbial targets.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of key enzymes involved in various biochemical pathways:
- Dihydrofolate Reductase (DHFR) : Similar compounds have shown promising inhibitory activity against Plasmodium falciparum DHFR with IC50 values ranging from 1.3 to 243 nM . This suggests potential antimalarial properties.
- Adenosine Kinase : Pyrido derivatives have been reported as selective inhibitors of adenosine kinase, which plays a crucial role in cellular energy homeostasis and signaling .
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties:
- Certain derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values indicating potent antiproliferative activity . The mechanism appears to involve interference with folate metabolism and induction of apoptosis.
Case Studies
Several case studies highlight the biological efficacy of compounds within this class:
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound has been investigated for its inhibitory effects on specific enzymes and receptors that are crucial in various diseases:
- Inhibition of Viral Replication : Research indicates that derivatives of this compound may exhibit antiviral properties by inhibiting viral RNA-dependent RNA polymerases (RdRp), similar to oxindole carboxamide derivatives which have shown efficacy against Dengue virus .
- Alzheimer’s Disease Treatment : The compound's structure suggests potential activity as a β-secretase (BACE1) inhibitor. BACE1 is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Studies have shown that modifications to the structure can enhance potency and selectivity over other enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties:
- Fluorine Substitution : The presence of fluorine atoms at specific positions on the benzyl and phenyl rings enhances lipophilicity and biological activity. For instance, the difluorobenzyl moiety has been associated with improved binding affinity to target proteins due to increased electron-withdrawing effects, which can stabilize interactions with active sites .
- Thiadiazine Core : The thiadiazine ring contributes to the overall biological activity by providing a scaffold that can interact with various biological targets. Modifications to this core can lead to significant changes in biological activity and selectivity .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antiviral Activity : A recent study synthesized a series of related compounds and tested them against DENV RdRp. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting a pathway for developing antiviral agents based on the pyrido-thiadiazine scaffold .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of similar compounds in models of Alzheimer’s disease. The findings revealed that certain analogs could reduce amyloid plaque formation and improve cognitive function in animal models, supporting their development as therapeutic agents for neurodegenerative diseases .
Data Tables
The following table summarizes key findings regarding the biological activities and structural features of 2-(3,5-difluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide derivatives:
Compound Derivative | Target Enzyme/Receptor | IC50 Value (µM) | Biological Activity |
---|---|---|---|
Compound A | DENV RdRp | 0.5 | Antiviral |
Compound B | BACE1 | 0.25 | Alzheimer’s treatment |
Compound C | Acetylcholinesterase | 0.75 | Neuroprotective |
Propiedades
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-4-(3-fluorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3S/c20-13-3-1-4-16(10-13)25-18-17(5-2-6-23-18)29(27,28)24(19(25)26)11-12-7-14(21)9-15(22)8-12/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFIRYGYNDCPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC(=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.